[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride
Overview
Description
“1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine hydrochloride” is a compound with the molecular formula C14H19BrClNO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine hydrochloride” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Benzofuran derivatives, such as the one , can undergo various chemical reactions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Scientific Research Applications
Pharmacokinetics and Toxicology
Benzofuran derivatives, such as the one , are part of a broader group of new psychoactive substances (NPS) that have been studied for their pharmacokinetic and toxicological profiles. Research has highlighted the clinical effects of benzofuran compounds, comparing them to common illicit drugs like amphetamines and MDMA. These studies emphasize the need for understanding the health risks associated with NPS, including benzofurans, which can pose serious health risks despite being perceived as low-risk by users. The clinical management of NPS toxicity could be informed by existing treatment guidelines based on the clinical effects rather than the specific substance involved. However, the complexity of case reports and the challenges in detecting and legislating against these substances highlight the importance of comprehensive health risk assessments and international collaboration to protect public health (Nugteren-van Lonkhuyzen et al., 2015).
Biological Activities and Chemical Synthesis
Benzofuran derivatives exhibit a wide range of biological activities, including antitumor, antibacterial, anti-oxidative, and antiviral effects. These compounds are considered potential natural drug lead compounds due to their significant pharmacological properties. The synthesis of complex benzofuran derivatives through innovative methods, such as free radical cyclization cascades and proton quantum tunneling, demonstrates the chemical versatility and potential of benzofurans in drug development. This review of benzofuran compounds underscores their importance in natural product sources, drug prospects, and the relationship between their bioactivities and structures (Miao et al., 2019).
Applications as Inhibitors
Benzofuran compounds have been identified as significant inhibitors against various diseases, viruses, fungi, microbes, and enzymes. Their presence in bioactive natural and synthetic compounds, along with their incorporation in pharmaceuticals, agriculture, and polymers, highlights the broad applicability of benzofuran derivatives. Recent developments have emphasized their antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, vasorelaxant, anti-osteoporotic, and enzyme inhibitory activities. These findings suggest that benzofuran derivatives hold promise as potential pro-drugs, with certain functional groups enhancing their therapeutic activities (Dawood, 2019).
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, the future research directions could involve further exploration of the biological activities of “1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine hydrochloride” and its potential applications in medicine.
Mechanism of Action
Target of Action
Similar compounds have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
It is likely that the compound interacts with its target receptor, possibly the serotonin receptor 5-ht2a, leading to changes in the receptor’s activity .
Biochemical Pathways
Given its potential interaction with the serotonin receptor 5-ht2a, it may influence serotonin signaling pathways .
Result of Action
Based on its potential interaction with the serotonin receptor 5-ht2a, it may influence cellular processes regulated by serotonin signaling .
properties
IUPAC Name |
1-(5-bromo-7-methyl-1-benzofuran-2-yl)-N,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO.ClH/c1-8(2)13(16-4)12-7-10-6-11(15)5-9(3)14(10)17-12;/h5-8,13,16H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQSPKCCAPLUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C(C(C)C)NC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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